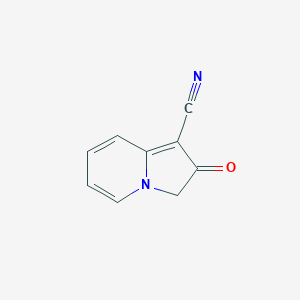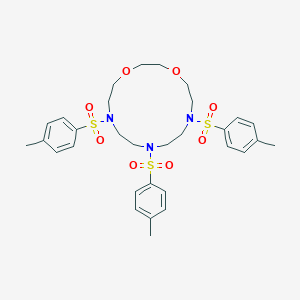
7,10,13-TRIS(4-METHYLBENZENESULFONYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7,10,13-TRIS(4-METHYLBENZENESULFONYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANE” is a complex organic compound characterized by its unique cyclic structure and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,10,13-TRIS(4-METHYLBENZENESULFONYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANE typically involves multi-step organic reactions. The starting materials often include toluene-4-sulfonyl chloride and appropriate amine precursors. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures to ensure the desired reaction pathway.
Industrial Production Methods
Industrial production may scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl groups.
Reduction: Reduction reactions can target the sulfonyl groups or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a catalyst or ligand in various organic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used in research to study biological pathways and interactions.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action for 7,10,13-TRIS(4-METHYLBENZENESULFONYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANE involves its interaction with molecular targets through its functional groups. The sulfonyl groups can participate in various chemical reactions, while the cyclic structure provides stability and specificity in binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclodextrins: Similar cyclic structures but with different functional groups.
Crown Ethers: Cyclic compounds with oxygen atoms that can form complexes with metal ions.
Calixarenes: Cyclic compounds with phenolic units.
Uniqueness
For detailed and specific information, consulting scientific literature and databases is recommended.
Propiedades
Fórmula molecular |
C31H41N3O8S3 |
|---|---|
Peso molecular |
679.9g/mol |
Nombre IUPAC |
7,10,13-tris-(4-methylphenyl)sulfonyl-1,4-dioxa-7,10,13-triazacyclopentadecane |
InChI |
InChI=1S/C31H41N3O8S3/c1-26-4-10-29(11-5-26)43(35,36)32-16-18-33(44(37,38)30-12-6-27(2)7-13-30)20-22-41-24-25-42-23-21-34(19-17-32)45(39,40)31-14-8-28(3)9-15-31/h4-15H,16-25H2,1-3H3 |
Clave InChI |
GJXAGFKDQBSFQO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCOCCOCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCOCCOCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


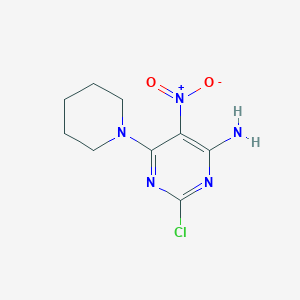
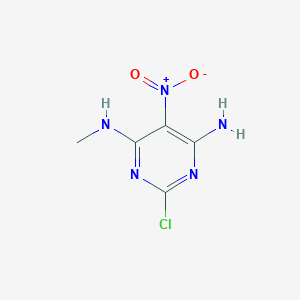

![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B381903.png)
![2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B381904.png)
![{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid](/img/structure/B381906.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid](/img/structure/B381909.png)
![3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B381910.png)

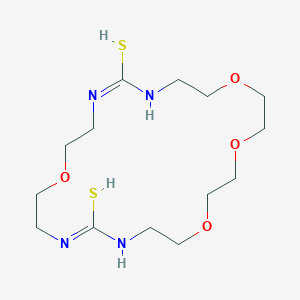
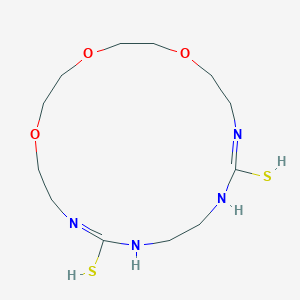

![3-Bromonaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B381919.png)
